[5-(4-Fluorophenyl)furan-2-yl]methanol
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Overview
Description
[5-(4-Fluorophenyl)furan-2-yl]methanol is an organic compound with the molecular formula C11H9FO2 It is a derivative of furan, a heterocyclic organic compound, and contains a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Fluorophenyl)furan-2-yl]methanol typically involves the reaction of 5-hydroxymethylfurfural with a fluoro-Grignard reagent, such as 4-fluorophenyl magnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under ice-water bath conditions. After the addition of the Grignard reagent, the mixture is stirred at room temperature, followed by the addition of a saturated ammonium chloride solution to quench the reaction. The product is then extracted using ethyl acetate and purified by column chromatography .
Chemical Reactions Analysis
Types of Reactions
[5-(4-Fluorophenyl)furan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 5-(4-fluorophenyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(4-fluorophenyl)furan-2-ylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(4-Fluorophenyl)furan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Chlorophenyl)furan-2-yl]methanol
- [5-(4-Bromophenyl)furan-2-yl]methanol
- [5-(4-Methylphenyl)furan-2-yl]methanol
Uniqueness
[5-(4-Fluorophenyl)furan-2-yl]methanol is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9FO2 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H9FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 |
InChI Key |
DSSCEOQEMFLLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)F |
Origin of Product |
United States |
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